molecular formula C18H34O4 B148157 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate CAS No. 9014-85-1

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate

Cat. No.: B148157
CAS No.: 9014-85-1
M. Wt: 314.5 g/mol
InChI Key: JIMHRFRMUJZRFD-UHFFFAOYSA-N
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Description

This compound is characterized by two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . It is widely used in various industries due to its unique amphiphilic properties.

Properties

CAS No.

9014-85-1

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol

InChI

InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3

InChI Key

JIMHRFRMUJZRFD-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO

Other CAS No.

9014-85-1

Pictograms

Corrosive; Irritant

Synonyms

SURFYNOL 440

Origin of Product

United States

Chemical Reactions Analysis

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a surfactant and wetting agent. In biology, it is employed in the formulation of various biochemical assays. In medicine, it is used in the development of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. In industry, it is used in the production of paints, coatings, and adhesives .

Mechanism of Action

The mechanism of action of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves its ability to reduce surface tension. This property makes it an effective wetting agent, defoamer, and emulsifier. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate is unique due to its specific structure, which provides both hydrophilic and hydrophobic properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol. These compounds also possess surfactant properties but differ in their molecular structures and specific applications .

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